molecular formula C14H16N2 B3280603 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine CAS No. 7191-92-6

1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine

Cat. No.: B3280603
CAS No.: 7191-92-6
M. Wt: 212.29
InChI Key: MHGXYBDXVPPMGS-UHFFFAOYSA-N
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Description

1-N-[(2-Methylphenyl)methyl]benzene-1,2-diamine (CAS 7191-92-6) is a substituted benzene-1,2-diamine derivative featuring a 2-methylbenzyl group attached to the N1 nitrogen atom. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.30 g/mol . Structurally, the compound combines the aromatic diamine core with a methyl-substituted benzyl moiety, which confers unique electronic and steric properties. This compound is of interest in organic synthesis, particularly as a precursor for organocatalysts or ligands in metal-catalyzed reactions, though direct applications are less documented compared to analogs.

Properties

IUPAC Name

2-N-[(2-methylphenyl)methyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9,16H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGXYBDXVPPMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine can be synthesized through a condensation reaction between benzene-1,2-diamine and 2-methylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring with two amine groups and a side chain containing a 2-methylphenyl group. This structure enables multiple chemical interactions, making it valuable in synthetic and medicinal chemistry.

Pharmaceutical Applications

1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine serves as a lead compound in drug development due to its biological activity. Its applications in pharmaceuticals include:

  • Synthesis of Drug Candidates : The compound is crucial for synthesizing various organic compounds, including the angiotensin II receptor antagonist telmisartan. Its use in one-pot syntheses has shown efficiency in producing complex molecules with therapeutic potential.
  • Antimicrobial Activity : Derivatives synthesized from this compound have demonstrated significant antileishmanial and antimalarial activities. For instance, hydrazine-coupled pyrazoles derived from it exhibited superior antipromastigote activity against Leishmania species and better inhibition effects against Plasmodium berghei.
  • Anti-Tubercular Agents : The synthesis of derivatives like 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole has shown potential against Mycobacterium tuberculosis, indicating its applicability in treating tuberculosis.

Synthetic Applications

The versatility of this compound extends to various synthetic methodologies:

  • Polymer Synthesis : The compound is utilized in synthesizing triazine-based conjugated microporous polymers (TCMPs) through Friedel–Crafts polymerization. These polymers have shown potential for high iodine capture and fluorescence sensing of environmental pollutants like o-nitrophenol.
  • Organic Synthesis Pathways : It can be synthesized from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. This flexibility allows for the creation of compounds with diverse biological profiles.

Case Study 1: Synthesis of Telmisartan

In a study focusing on the synthesis of telmisartan, this compound was used as a key intermediate. The synthesis involved acylation reactions monitored through continuous flow microreactor systems, which provided insights into intrinsic reaction kinetics and selectivity outcomes.

Case Study 2: Antimalarial Activity

Hydrazine-coupled pyrazoles synthesized from this compound were evaluated for their antimalarial properties. The results indicated that these derivatives not only inhibited Plasmodium berghei effectively but also exhibited low toxicity profiles, making them promising candidates for further development.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResults/Outcomes
PharmaceuticalsSynthesis of telmisartanEfficient synthesis route with high yields
AntimicrobialHydrazine-coupled pyrazolesSignificant antileishmanial and antimalarial activity
Anti-TubercularSynthesis of imidazo[2,1-b][1,3,4]thiadiazole derivativesPotential against Mycobacterium tuberculosis
Polymer ChemistrySynthesis of TCMPsHigh iodine capture and fluorescence sensing

Mechanism of Action

The mechanism of action of 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituent Substituent Type Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methylbenzyl on N1 Electron-donating (aromatic) 212.30 Potential organocatalyst intermediate
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine 3,5-Bis(trifluoromethyl)benzyl on N1 Electron-withdrawing 390.28 High reactivity in reductive amination
N1-(2-Methylpropyl)benzene-1,2-diamine Isobutyl on N1 Aliphatic 164.25 Enhanced solubility in non-polar solvents
N1,N1-Dimethylbenzene-1,2-diamine Two methyl groups on N1 Electron-donating 136.19 Increased basicity, steric hindrance
N-(Prop-2-yn-1-yl)benzene-1,2-diamine Propargyl on N1 Alkyne 147.18 Click chemistry applications

Analysis:

Electron-Donating vs. Electron-Withdrawing Groups: The 2-methylbenzyl group in the target compound is moderately electron-donating due to the methyl substituent, which may enhance nucleophilicity at the N1 position. In contrast, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) features strong electron-withdrawing CF₃ groups, reducing electron density on the nitrogen and altering reactivity in organocatalytic systems . N1,N1-Dimethylbenzene-1,2-diamine exhibits increased basicity due to the electron-donating methyl groups but suffers from steric hindrance, limiting its utility in certain reactions .

Aromatic vs. Aliphatic Substituents :

  • The isobutyl group in N1-(2-methylpropyl)benzene-1,2-diamine imparts higher solubility in organic solvents compared to aromatic substituents. However, aliphatic chains lack conjugation, reducing stability in oxidative conditions .

Functional Group Reactivity :

  • Propargyl-substituted derivatives (e.g., N-(prop-2-yn-1-yl)benzene-1,2-diamine) are tailored for click chemistry, enabling rapid conjugation with azides. The target compound lacks such functional groups, limiting its use in bioorthogonal applications .

Organocatalysis and Reductive Amination

  • CF₃-Substituted Analogs (4a) : Demonstrated efficacy in reductive amination with camphor derivatives, attributed to the electron-withdrawing CF₃ groups stabilizing transition states .

Cyclization and Heterocycle Formation

  • Electron-Donating Substituents: Benzene-1,2-diamines with electron-donating groups (e.g., methyl or methoxy) exhibit accelerated reaction rates in quinoxaline synthesis compared to electron-withdrawing substituents . The target compound’s unsubstituted diamine core may behave similarly, while the 2-methylbenzyl group could improve solubility in non-polar reaction media.

Biological Activity

1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine, also known as N-methyl-1,2-phenylenediamine, is an organic compound with significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and its biological effects, including anti-inflammatory properties and interactions with various biological targets.

  • Chemical Formula : C9H12N2
  • Molecular Weight : 148.20 g/mol
  • Functional Groups : Amine
  • Density : 1.075 g/mL at 25 °C
  • Melting Point : 22 °C

Biological Activity Overview

The biological activity of this compound can be summarized based on its interactions with various biological systems:

1. Pharmacological Potential

Research indicates that this compound may serve as a lead compound in drug development due to its ability to modulate biological pathways. Its structural characteristics suggest potential for interaction with various receptors and enzymes involved in inflammatory responses and other pathological conditions.

2. Anti-inflammatory Activity

In studies assessing the anti-inflammatory properties of related compounds, it has been noted that derivatives of phenylene diamines exhibit significant inhibition of inflammatory mediators. For instance, compounds similar to this compound have shown IC50 values below 50 µM in inhibiting NF-κB/AP-1 reporter activity in cell-based assays . This suggests that such compounds can effectively reduce inflammation at relatively low concentrations.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of signaling pathways associated with inflammation (e.g., MAPK pathways).
  • Interaction with specific kinases such as JNK and p38 MAPK, which are critical in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of phenylene diamines and their derivatives:

StudyFindings
Study ADemonstrated significant inhibition of COX-2 enzyme activity with a derivative showing IC50 = 47 nM, indicating strong anti-inflammatory potential .
Study BEvaluated the binding affinity of similar compounds to JNK kinases using KINOMEscan assays, revealing micromolar binding affinities for JNK1, JNK2, and JNK3 .
Study CExplored the synthesis and screening of pyrazolo[1,5-a]quinazolines which showed comparable anti-inflammatory activities through similar mechanisms .

Toxicity and Safety Profile

While exploring the biological activities of compounds like this compound, it is essential to consider their safety profiles:

  • The compound is classified under acute toxicity categories due to potential skin and eye irritation.
  • Long-term exposure studies are necessary to fully understand any chronic health effects or mutagenicity associated with its use .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine
Reactant of Route 2
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1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine

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